
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 6th position on the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Introduction of the hydroxyl group at the 6th position using hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted benzopyran derivatives
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation or tyrosine kinases in cancer.
Signal Modulation: Modulating signaling pathways, such as the NF-κB pathway, to regulate gene expression and cellular responses.
Comparación Con Compuestos Similares
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: Known for its antioxidant properties and use in vitamin E formulations.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids and other bioactive compounds.
The uniqueness of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
839694-43-8 |
|---|---|
Fórmula molecular |
C10H8BrF3O2 |
Peso molecular |
297.07 g/mol |
Nombre IUPAC |
5-bromo-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-2-1-3-16-7(5)4-6(9(8)15)10(12,13)14/h4,15H,1-3H2 |
Clave InChI |
MSQRNUOMCURBLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C(=C2Br)O)C(F)(F)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


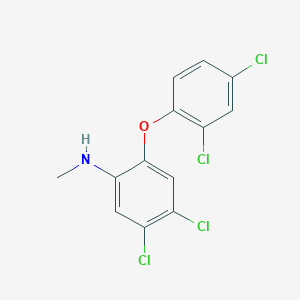
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
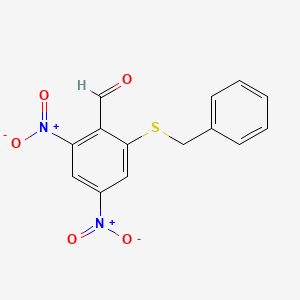
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
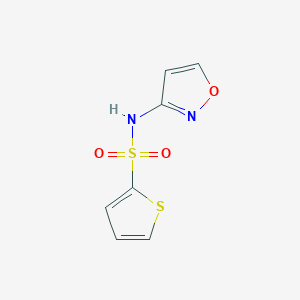
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
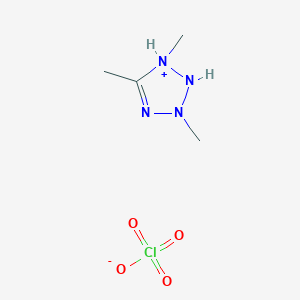

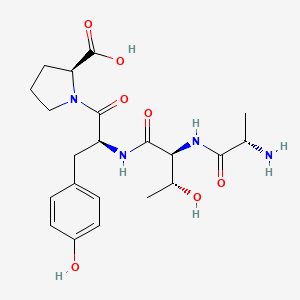
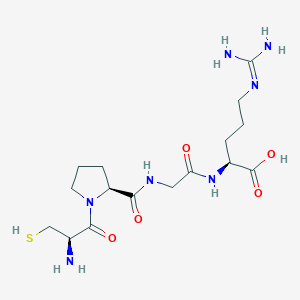
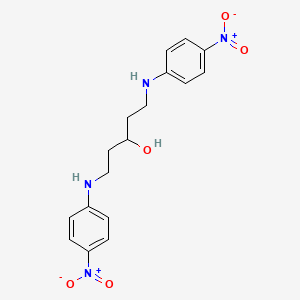

![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
